molecular formula C7H7ClN4O2S B15295274 6-chloro-2-methanesulfonyl-9-methyl-9H-purine

6-chloro-2-methanesulfonyl-9-methyl-9H-purine

Cat. No.: B15295274
M. Wt: 246.68 g/mol
InChI Key: IJYBIRIKKCBUGD-UHFFFAOYSA-N
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Description

6-Chloro-2-methanesulfonyl-9-methyl-9H-purine is a substituted purine derivative characterized by a methanesulfonyl group at position 2, a chlorine atom at position 6, and a methyl group at position 7. The methanesulfonyl substituent is a strong electron-withdrawing group, influencing the compound’s electronic properties and reactivity.

Properties

Molecular Formula

C7H7ClN4O2S

Molecular Weight

246.68 g/mol

IUPAC Name

6-chloro-9-methyl-2-methylsulfonylpurine

InChI

InChI=1S/C7H7ClN4O2S/c1-12-3-9-4-5(8)10-7(11-6(4)12)15(2,13)14/h3H,1-2H3

InChI Key

IJYBIRIKKCBUGD-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=C(N=C2Cl)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methanesulfonyl-9-methyl-9H-purine typically involves the chlorination of a purine derivative followed by the introduction of the methanesulfonyl group. One common method involves the reaction of 6-chloropurine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-methanesulfonyl-9-methyl-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 6-amino-2-methanesulfonyl-9-methyl-9H-purine derivative.

Scientific Research Applications

6-chloro-2-methanesulfonyl-9-methyl-9H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2-methanesulfonyl-9-methyl-9H-purine involves its interaction with specific molecular targets. The compound can inhibit the replication of certain viruses by interfering with the synthesis of viral nucleic acids. This is achieved through the incorporation of the compound into the viral genome, leading to chain termination or mutations . The methanesulfonyl group plays a crucial role in enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Substituent Analysis at Position 2

The methanesulfonyl group at position 2 distinguishes the target compound from analogs with alternative substituents:

  • 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine (): Features a bulkier 2-nitrophenylsulfonyl group. Crystallographic studies reveal two distinct molecular conformations in the asymmetric unit, with dihedral angles of 66.46° and 85.77° between the purine and benzene rings. This steric bulk may hinder interactions in enzyme binding pockets compared to the smaller methanesulfonyl group .
  • 6-Chloro-2-(methylsulfanyl)-9H-purine (): Replaces the sulfonyl with a sulfanyl group, reducing electron-withdrawing effects. This substitution could enhance nucleophilic aromatic substitution reactivity.

Substituent Analysis at Position 9

The methyl group at position 9 contrasts with larger or protective groups in analogs:

  • 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (): Uses a tetrahydropyranyl (THP) group for protection during synthesis.
  • 6-Chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine (): An ethyl group at position 9 with an additional pyrimidinyl substitution at position 6. Such modifications are common in kinase inhibitors, where extended substituents enhance target binding .

Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
6-Chloro-2-methanesulfonyl-9-methyl-9H-purine C₇H₇ClN₄O₂S 246.67 g/mol 2-SO₂CH₃, 6-Cl, 9-CH₃ High polarity due to sulfonyl group
6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine C₁₁H₆ClN₅O₄S 339.71 g/mol 2-SO₂C₆H₃(NO₂), 6-Cl Steric hindrance from nitroaryl group
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine C₁₀H₁₁ClN₄O 238.67 g/mol 9-THP, 6-Cl Enhanced lipophilicity for membrane penetration
6-Chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine C₁₂H₁₁ClN₆ 298.71 g/mol 9-C₂H₅, 8-C₅H₃N₂CH₃ Dual heterocyclic system for target binding

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